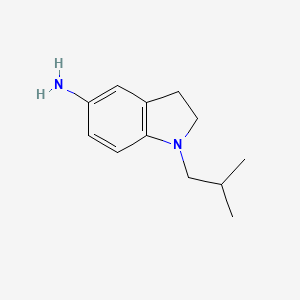

1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine

Description

Properties

IUPAC Name |

1-(2-methylpropyl)-2,3-dihydroindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-4,7,9H,5-6,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEOKDZCCNONAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Tscherniac-Einhorn Reaction and Protective Group Strategy

A prominent method described in recent literature involves the Tscherniac-Einhorn reaction of indoline derivatives with reagents such as 2-(hydroxymethyl)isoindoline-1,3-dione under acidic catalysis, followed by hydrolysis to yield the amino-substituted indoline intermediate.

Key Steps:

- Initial Reaction: Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid, catalyzing the formation of a phthalimido-protected intermediate.

- Protection: To prevent side reactions due to the free NH group in indoline, acetyl protection of the indoline nitrogen is employed before the reaction.

- Deprotection and Hydrolysis: Refluxing the protected intermediate with hydrazine hydrate in methanol, followed by acid treatment, simultaneously removes both the phthalimido and acetyl protective groups, yielding the free 5-amino-2,3-dihydro-1H-indol-5-ylmethylamine dihydrochloride salt.

- Alkalization: The dihydrochloride salt is then alkalized to obtain the free base of the target compound.

This method achieves high yield and purity, with the final compound confirmed by elemental analysis, mass spectrometry, and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

The biological activities of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine have been investigated in several studies, revealing promising results in various therapeutic areas:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar indole structures have shown effective inhibition of cell proliferation in various cancer cell lines . The National Cancer Institute has evaluated related compounds for their antitumor activity, demonstrating that modifications to the indole structure can enhance efficacy against human tumor cells .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the indole moiety possess activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

Enzyme Inhibition

1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine may act as an inhibitor for key enzymes involved in various physiological processes. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's disease . The structure suggests potential interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

Several case studies highlight the compound's potential applications:

- Anticancer Evaluation : In a study assessing the anticancer activity of related compounds, it was reported that modifications to the indole framework significantly enhanced antitumor effects against specific cancer cell lines. The results suggested that 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine could serve as a lead compound for developing new anticancer drugs .

- Antimicrobial Testing : A series of synthesized derivatives were tested against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Pseudomonas aeruginosa, showcasing their potential as effective antimicrobial agents .

- Neuropharmacological Studies : Compounds similar to 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine were evaluated for AChE inhibition. Some showed IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in treating cognitive disorders .

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 2,3-Dihydroindol-5-amine Derivatives

Key Observations :

- Branching vs. Cyclic Substituents : The 2-methylpropyl group in the target compound introduces steric bulk without ring strain, whereas cyclic substituents (e.g., cyclobutylmethyl) may enhance rigidity and alter binding affinity .

- Polarity : Sulfonyl-containing derivatives (e.g., cyclopropanesulfonyl) exhibit higher polarity due to the S=O group, impacting solubility and membrane permeability .

- Spectral Differentiation : NH₂ and NH groups in the target compound produce distinct NMR (2.45 ppm) and IR (3359 cm⁻¹) signals, absent in disubstituted analogs like 1-(propane-2-sulfonyl)-2,3-dihydro-1H-indol-5-amine .

Pharmacological Potential

- Antipsychotic Activity : The mGluR1 antagonist CFMTI (a dihydroisoindole derivative) shows antipsychotic effects akin to clozapine, suggesting structural motifs shared with indoline derivatives may target neurological pathways .

- Enzyme Inhibition : Indole derivatives like 1-(3-methoxypropyl)-1H-indol-3-ylmethyl-amine exhibit activity as MAO-B inhibitors, relevant for Parkinson’s disease treatment .

Biological Activity

1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine is a compound with significant potential in medicinal chemistry, particularly due to its unique indole structure and associated biological activities. This article explores its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic indole structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is with a molecular weight of 190.28 g/mol. The structural uniqueness contributes to its pharmacological properties.

Biological Activities

Research indicates that 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine exhibits a variety of biological activities:

1. Anticancer Activity

Studies have shown that compounds similar to 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine can induce apoptosis in cancer cells by targeting key signaling pathways such as Akt/NF-κB/p53. For instance, it has been noted for its effectiveness against human osteosarcoma (MG-63) cells, demonstrating significant cytotoxicity.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine | MG-63 | 15.3 | |

| 5-Methyl-2,3-dihydro-1H-indol-3-amine | MCF-7 | 29.1 | |

| 2-Methylindolin-1-amine | A549 | 18.0 |

2. Neuroprotective Effects

Compounds with similar structures have shown promise in neuroprotection, with some derivatives exhibiting significant protective effects against neuronal cell death.

3. Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties against various pathogens. Notably, indole-based compounds have demonstrated activity against resistant strains such as MRSA.

Synthesis Methods

The synthesis of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine can be achieved through several methods:

Pictet–Spengler Reaction

This method involves the cyclization of tryptophan derivatives with aldehydes or ketones under acidic conditions.

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Pictet–Spengler Reaction | Cyclization of tryptophan derivatives |

| Fischer Indole Synthesis | Rearrangement of phenylhydrazones |

Case Studies

A notable study evaluated the efficacy of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine in vitro against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Study Findings

In a comparative analysis with standard chemotherapeutics:

- Cell Viability Reduction: The compound showed a reduction in viability of MG-63 cells by over 70% at concentrations above 10 µM.

- Mechanism of Action: Further investigations revealed that the compound induces apoptosis through mitochondrial pathways and activation of caspases.

Q & A

Q. Advanced Research Focus

- Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with 96-well plates .

- Receptor Binding : Radioligand displacement assays (e.g., androgen receptor) or fluorescence polarization to measure affinity. Molecular docking (AutoDock Vina) predicts binding modes .

How are molecular docking studies designed to predict interactions with target receptors like the androgen receptor?

Q. Advanced Research Focus

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters : Optimize ligand protonation states (OpenBabel), define binding pockets (e.g., AR ligand-binding domain, PDB: 2AM9), and run 50+ docking poses.

- Validation : Compare docking scores (ΔG) with known ligands and validate via MD simulations (NAMD/GROMACS) .

What strategies are used to develop HPLC/LC-MS methods for quantifying this compound in biological matrices?

Q. Advanced Research Focus

- Column : C18 reverse-phase column (5 µm, 150 mm × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/0.1% formic acid in water.

- Detection : ESI-MS in positive ion mode (m/z 205–220 for parent ion). Calibration curves (1–100 ng/mL) ensure linearity (R² > 0.99) .

Does the compound exhibit stereoisomerism, and how is enantiomeric purity controlled during synthesis?

Advanced Research Focus

The compound lacks chiral centers but may form salts with chiral counterions. For chiral analogs, asymmetric catalysis (e.g., BINAP-Ru complexes) or chiral HPLC (Chiralpak IC column) ensures enantiomeric excess (>98%) .

What factors influence the compound’s stability under storage or physiological conditions?

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials at -20°C.

- pH Stability : Degrades above pH 8; use buffered solutions (pH 6–7).

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C .

How are metabolic pathways investigated using in vitro models like liver microsomes?

Q. Advanced Research Focus

- Incubation : Compound (10 µM) with human liver microsomes (HLM) + NADPH.

- Analysis : LC-MS/MS identifies phase I metabolites (hydroxylation, dealkylation). CYP450 isoforms (e.g., CYP3A4) are probed using isoform-specific inhibitors .

How does modifying substituents (e.g., halogenation) impact bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.